6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Description
Significance of Nitrogen Heterocycles in Contemporary Drug Discovery Research
Nitrogen-containing heterocycles are organic compounds with a ring structure composed of at least two different elements, one of which is nitrogen. These structures are of immense importance in the life sciences and are fundamental to modern drug design and discovery. nih.govmagtech.com.cn Statistical analyses of approved pharmaceuticals reveal the profound impact of these scaffolds; approximately 82% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) between 2013 and 2023 contain at least one nitrogen heterocycle, an increase from 59% in previous decades. nih.gov
The prevalence of nitrogen heterocycles in biologically active molecules can be attributed to several key factors. Their structures are widespread in nature, forming the core of essential biomolecules such as vitamins, alkaloids, hormones, and the nucleic acids that constitute DNA and RNA. acs.orgrsc.org This natural prevalence means that biological systems are inherently adapted to interact with them. Furthermore, the nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like proteins and enzymes. magtech.com.cnrsc.org This ability to mimic natural metabolites and engage in crucial binding interactions makes them highly effective pharmacophores. nih.gov Consequently, nitrogen heterocycles are integral to a vast array of therapeutic agents, including anticancer, anti-inflammatory, antibacterial, and antiviral drugs. acs.orgchemicalbook.com
Overview of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Core as a Privileged Scaffold in Medicinal Chemistry
Within the vast family of nitrogen heterocycles, the pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877), is recognized as a "privileged scaffold". This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a basis for the development of a wide range of therapeutic agents. nih.gov
The 7-azaindole core is a bioisostere of the naturally occurring indole (B1671886) ring system, meaning it has a similar size and shape, and exhibits similar physicochemical properties. acs.org The key difference is the replacement of a carbon atom in the six-membered ring of indole with a nitrogen atom. This substitution can modulate the molecule's electronic properties, solubility, and metabolic stability, often leading to improved pharmacological profiles. nih.gov
The utility of the 7-azaindole scaffold is particularly evident in the development of kinase inhibitors, a major class of cancer therapeutics. The pyridine (B92270) nitrogen and the pyrrole (B145914) N-H group of the 7-azaindole core can form two crucial hydrogen bonds with the "hinge region" of the ATP-binding site in kinases, effectively blocking their activity. acs.org This has led to the successful development of several FDA-approved drugs.
| Drug Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Vemurafenib | Oncology | BRAF V600E kinase inhibitor |
| Pexidartinib | Oncology | CSF1R kinase inhibitor |
| Fostemsavir | Antiviral | HIV entry inhibitor |
The versatility of the 7-azaindole core extends beyond oncology, with derivatives showing promise as anti-inflammatory, antiviral, and neuroprotective agents, solidifying its status as a cornerstone in modern drug discovery. nih.govacs.org
Structural Context of 6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine within the Pyrrolo[2,3-b]pyridine Family
The compound this compound is a specific derivative of the 7-azaindole core. Its structure is defined by two key substituents on the pyridine portion of the bicyclic system: a bromine atom at position 6 and a methoxy (B1213986) group at position 4. While this specific compound is not extensively documented as a final drug product, its structure is highly indicative of its role as a versatile intermediate in chemical synthesis.
The strategic placement of these functional groups is significant. The bromine atom at position 6 serves as a valuable synthetic handle. Halogen atoms, such as bromine, are frequently introduced into heterocyclic scaffolds to allow for further molecular elaboration through metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. chemicalbook.com This enables the attachment of a wide variety of other chemical groups, allowing chemists to systematically modify the structure to optimize its biological activity and properties.
Historical Development and Key Milestones in Pyrrolo[2,3-b]pyridine Research
The exploration of the pyrrolo[2,3-b]pyridine scaffold has a rich history rooted in the fundamental principles of heterocyclic chemistry. Early synthetic methods for creating indole and its analogs, such as the Fischer indole synthesis and the Madelung synthesis, were adapted for the preparation of azaindoles. rsc.org An early documented synthesis of 7-azaindole itself was achieved via the Madelung cyclization of 2-formamido-3-picoline, reported in 1955. acs.orgacs.org
Throughout the 20th century, research focused on elucidating the chemical reactivity of the 7-azaindole nucleus and developing more efficient synthetic routes. researchgate.net The advent of modern synthetic techniques, particularly transition-metal-catalyzed cross-coupling reactions in the late 20th and early 21st centuries, revolutionized the field. rsc.org These powerful methods provided chemists with unprecedented control over the functionalization of every position on the 7-azaindole ring, greatly accelerating the pace of research and development. rsc.org
A significant milestone in the medicinal chemistry of this scaffold was the application of fragment-based drug discovery (FBDD). This approach led to the identification of the 7-azaindole core as an excellent "hinge-binding" fragment for kinase inhibitors, culminating in the discovery and approval of drugs like Vemurafenib. This success spurred a dramatic increase in research, with thousands of new derivatives being synthesized and evaluated, targeting a wide range of diseases from cancer to viral infections and neurodegenerative disorders. pharmablock.comresearchgate.net The continuous development of novel synthetic methodologies and the ongoing discovery of new biological activities ensure that the pyrrolo[2,3-b]pyridine scaffold will remain a central focus of medicinal chemistry research for the foreseeable future. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYKNTWAHIGLFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 Methoxy 1h Pyrrolo 2,3 B Pyridine
Established Synthetic Pathways for Pyrrolo[2,3-b]pyridine Scaffolds
The construction of the pyrrolo[2,3-b]pyridine core can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope and regiochemical control. Key among these are classical indole (B1671886) syntheses adapted for the pyridine (B92270) ring system, modern cross-coupling techniques for derivatization, and cyclization reactions that build the bicyclic structure.
Fischer Indole Cyclization and its Variants for Halogenated Pyrrolopyridines
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles and their heteroaromatic analogues, including pyrrolo[2,3-b]pyridines. wikipedia.orgorganic-chemistry.org The reaction involves the acid-catalyzed cyclization of a (substituted) pyridylhydrazine with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This method is particularly valuable for accessing a variety of substituted azaindoles. The general mechanism proceeds through the formation of a pyridylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to yield the aromatic pyrrolopyridine ring system. wikipedia.org
While the Fischer indole synthesis is a cornerstone in heterocyclic chemistry, its application to the synthesis of azaindoles, especially those with specific halogenation patterns, can be influenced by the electronic nature of the pyridine ring. The presence of electron-donating groups on the starting pyridylhydrazine has been shown to facilitate the cyclization, leading to efficient formation of 4- and 6-azaindoles. acs.org For the synthesis of halogenated pyrrolopyridines, the corresponding halogenated pyridylhydrazine would be the required starting material. The reaction conditions, particularly the choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids), play a critical role in the efficiency of the cyclization. wikipedia.orgorganic-chemistry.org
A notable variant, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate in situ, expanding the scope of the traditional Fischer synthesis. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolo[2,3-b]pyridine Functionalization (e.g., Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the pyrrolo[2,3-b]pyridine core. These methods allow for the introduction of a wide range of substituents onto pre-formed halogenated azaindole scaffolds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound. In the context of pyrrolo[2,3-b]pyridines, this reaction is frequently employed to introduce aryl or heteroaryl groups. For instance, a chemoselective Suzuki-Miyaura cross-coupling has been successfully performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Common catalyst systems include those based on ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene).
The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the pyrrolo[2,3-b]pyridine nucleus, which can then be further elaborated. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
These cross-coupling reactions offer a modular approach to a diverse library of substituted pyrrolo[2,3-b]pyridines, starting from a common halogenated intermediate.
Annulation and Cyclocondensation Strategies in Pyrrolopyridine Synthesis
Annulation and cyclocondensation reactions represent another important class of synthetic strategies for constructing the pyrrolo[2,3-b]pyridine skeleton. These methods often involve the formation of one of the heterocyclic rings onto a pre-existing, suitably functionalized partner.
One such approach involves the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene (B1212753) compounds in the presence of an acid catalyst to yield substituted 1H-pyrrolo[2,3-b]pyridines. nih.gov Another strategy is the palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with internal alkynes, which provides a regioselective route to pyrrolo[2,3-b]quinolines. nih.gov
Cascade reactions, where multiple bond-forming events occur in a single pot, have also been developed. For example, an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones has been used to prepare pyrrolo[2,3-d]pyrimidines, a related class of compounds. mit.edu These strategies often provide rapid access to complex heterocyclic systems from simple starting materials.
Targeted Synthesis of 6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine and Related Analogues
While a direct, one-pot synthesis of this compound is not prominently described in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis and functionalization of the pyrrolo[2,3-b]pyridine core. A logical approach involves the initial synthesis of a 4-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate, followed by regioselective bromination at the 6-position.
A potential synthetic pathway could commence with the synthesis of 4-methoxy-1H-pyrrolo[2,3-b]pyridine. This could be achieved through a Fischer indole synthesis starting from the corresponding 4-methoxypyridylhydrazine. acs.org Alternatively, a multi-step synthesis starting from a suitably substituted pyridine derivative could be employed. For example, a 4-chloro-1H-pyrrolo[2,3-b]pyridine derivative can be synthesized and subsequently converted to the 4-methoxy analogue via a nucleophilic aromatic substitution reaction with sodium methoxide. nih.gov
Once the 4-methoxy-1H-pyrrolo[2,3-b]pyridine is obtained, the next critical step is the regioselective introduction of a bromine atom at the C6 position.
Strategies for Substituent Introduction and Modification on the Pyrrolo[2,3-b]pyridine Core
The functionalization of the pyrrolo[2,3-b]pyridine nucleus is of paramount importance for tuning its physicochemical and biological properties. Regioselective methods for introducing halogens and alkoxy groups are particularly valuable.
Regioselective Halogenation and Alkoxylation Methods
Regioselective Halogenation: The introduction of halogen atoms at specific positions on the pyrrolo[2,3-b]pyridine ring system can be achieved through electrophilic halogenation. The inherent electronic properties of the bicyclic system direct the substitution pattern. For 1H-pyrrolo[2,3-b]pyridines, electrophilic attack predominantly occurs at the 3-position of the pyrrole (B145914) ring. rsc.org
To achieve bromination at the pyridine ring, specifically at the 6-position, direct electrophilic bromination of the parent 1H-pyrrolo[2,3-b]pyridine is generally not feasible due to the higher reactivity of the pyrrole ring. Therefore, a more strategic approach is required. One such strategy involves the functionalization of a pre-existing 6-substituted pyridine precursor prior to the formation of the pyrrole ring. Alternatively, if starting with the intact pyrrolo[2,3-b]pyridine core, protection of the pyrrole nitrogen and potentially the more reactive positions on the pyrrole ring may be necessary to direct halogenation to the desired position on the pyridine ring. The use of specific brominating agents, such as N-bromosuccinimide (NBS), in controlled reaction conditions can influence the regioselectivity. nih.gov
Regioselective Alkoxylation: The introduction of an alkoxy group, such as a methoxy (B1213986) group, can be accomplished through several methods. If a halogen atom is already present at the desired position (e.g., a 4-chloro or 4-bromo substituent), a nucleophilic aromatic substitution (SNAr) reaction with an alkoxide is a common and effective strategy. nih.gov The reactivity of the halopyridine towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the pyridine nitrogen.
Palladium-catalyzed C-O cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for ether synthesis, provide another powerful tool for the formation of aryl ethers. This method can be used to couple an alcohol with a halo-pyrrolopyridine in the presence of a suitable palladium catalyst and ligand.
The choice of synthetic strategy for introducing substituents onto the pyrrolo[2,3-b]pyridine core depends on the desired substitution pattern and the availability of starting materials. A combination of classical heterocyclic synthesis and modern catalytic methods provides a versatile toolbox for accessing a wide range of functionalized derivatives.
Application of Protecting Group Chemistry (e.g., Boc Protection)
In the multi-step synthesis of complex molecules involving the this compound scaffold, the protection of the pyrrole nitrogen is a critical step. The N-H proton of the pyrrole ring is acidic and can interfere with various reaction conditions, particularly those involving strong bases or organometallic reagents. To prevent unwanted side reactions and direct transformations to other parts of the molecule, a protecting group is often installed on the pyrrole nitrogen.
One of the most commonly employed protecting groups for this purpose is the tert-butoxycarbonyl (Boc) group. The Boc group is introduced by reacting the pyrrolo[2,3-b]pyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This reaction converts the N-H group into an N-Boc group, which is stable under a wide range of synthetic conditions, including cross-coupling reactions. vulcanchem.com The steric bulk and electronic properties of the Boc group effectively shield the nitrogen, enhancing the stability and solubility of the intermediate in organic solvents. vulcanchem.com The selection of a suitable protecting group is crucial, as its subsequent removal must be efficient and not affect other functional groups in the molecule. The challenges associated with the removal of other protecting groups, such as the trimethylsilylethoxymethyl (SEM) group, in related 7-azaindole (B17877) systems highlight the importance of strategic protecting group selection. nih.gov
| Reagent | Purpose | Typical Conditions |
|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Boc group source | Anhydrous solvent (e.g., THF, DCM), Base (e.g., triethylamine, DMAP), Room Temperature |
| Base (e.g., DMAP, Et₃N) | Activates the N-H for reaction |
Advanced Synthetic Techniques for Pyrrolo[2,3-b]pyridine Derivatives
Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, reduce waste, and access novel chemical structures. The synthesis of derivatives of this compound benefits significantly from such methodologies.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher product yields and improved purity compared to conventional heating methods. mdpi.commdpi.com This technique is particularly effective for the synthesis of heterocyclic compounds. For instance, the synthesis of a related bromo-substituted heterocyclic system, 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine, was achieved efficiently under microwave irradiation, demonstrating the utility of this method for constructing fused N-heterocyclic scaffolds. mdpi.com The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively, facilitating reactions that might otherwise be sluggish or require harsh conditions. mdpi.com
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Yield | Often Moderate | Often Higher |
| Side Reactions | More prevalent due to prolonged heating | Minimized due to short reaction times |
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach offers significant advantages, including atom economy, operational simplicity, and the rapid generation of molecular complexity and diversity from simple precursors. nih.govnih.gov While a specific MCR for the direct synthesis of this compound may not be widely reported, the principles of MCRs are extensively applied to create diverse and complex heterocyclic libraries. For example, a three-component reaction has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones, showcasing how MCRs can be used to construct fused pyrrole systems. nih.gov Such strategies are invaluable for drug discovery and medicinal chemistry, allowing for the efficient exploration of chemical space around the core pyrrolo[2,3-b]pyridine scaffold.
Analytical and Spectroscopic Characterization in Synthetic Research
The unambiguous identification and structural confirmation of this compound and its derivatives are paramount in synthetic research. This is achieved through a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. ¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, characteristic signals would be expected for the protons on the pyridine and pyrrole rings, as well as a singlet for the methoxy group protons.
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, attached to heteroatoms). The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's constitution.
| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | Pyrrole N-H | ~11.0 - 12.0 | Broad Singlet |
| Aromatic C-H (Pyridine Ring) | ~8.0 - 8.2 | Singlet | |
| Aromatic C-H (Pyrrole Ring) | ~7.3 - 7.5 | Doublet | |
| Aromatic C-H (Pyrrole Ring) | ~6.4 - 6.6 | Doublet | |
| Methoxy -OCH₃ | ~3.9 - 4.1 | Singlet | |
| ¹³C NMR | Aromatic C-Br, C-O, C-N | ~100 - 160 | - |
| Methoxy -OCH₃ | ~55 - 60 | - |
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This provides a crucial confirmation of the identity of the synthesized product. The presence of bromine in this compound would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) separated by two mass units.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. semanticscholar.org This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. semanticscholar.org In synthetic chemistry, HRMS is the definitive method for confirming that the synthesized compound has the correct molecular formula, providing strong evidence for its structural identity. semanticscholar.org
| Technique | Information Provided | Expected Value |
|---|---|---|
| MS (e.g., ESI+) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 227.0, 229.0 |
| HRMS (e.g., ESI-TOF) | Exact Mass [M+H]⁺ | Calculated: 226.9818; Found: 226.98xx |
Infrared (IR) Spectroscopy and Elemental Analysis of this compound
While the synthesis of this compound is mentioned in patent literature, the detailed characterization data, such as specific IR absorption peaks and elemental analysis confirmation, is not provided. Spectroscopic and analytical data are crucial for the unambiguous identification and verification of a chemical structure.
Infrared (IR) Spectroscopy is a technique used to identify functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as peaks in an IR spectrum. For this compound, characteristic peaks would be expected for the N-H stretch of the pyrrole ring, C-H stretches of the aromatic and methoxy groups, C=C and C=N stretching vibrations of the bicyclic aromatic system, C-O stretching of the methoxy ether group, and the C-Br stretch. However, without experimental data, a specific analysis cannot be conducted.
Elemental Analysis is a process that determines the percentage composition of elements (like carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the molecular formula (C₈H₇BrN₂O for this compound) to confirm the purity and empirical formula of the synthesized substance.
No peer-reviewed articles or public databases from the conducted searches provided experimentally determined values for either of these analytical techniques for this compound. Therefore, data tables for IR spectroscopy and elemental analysis cannot be generated at this time.
Structure Activity Relationship Sar Studies and Molecular Design of 6 Bromo 4 Methoxy 1h Pyrrolo 2,3 B Pyridine Derivatives
Impact of Substituents on Biological Activity Profile and Selectivity
The biological activity of derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold is significantly influenced by the nature and position of its substituents. The core structure itself is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in clinical drugs for various diseases. nih.gov The specific decorations on this core, such as the bromine and methoxy (B1213986) groups of the title compound, as well as other potential modifications, are critical in defining the molecule's interaction with biological targets.
The presence of a halogen atom, such as bromine at the 6-position, is a common strategy in medicinal chemistry to enhance biological activity. Halogens can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. cymitquimica.com Furthermore, halogen groups are known to enhance binding affinity with target proteins and improve metabolic stability. mdpi.com The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the amino acid residues of a protein's binding pocket, thereby anchoring the ligand and increasing its potency. The positioning of this halogen is crucial, as it directs the orientation of the molecule within the binding site.
Structure-activity relationship studies on the pyrrolo[2,3-b]pyridine scaffold have explored a wide range of other substituents to fine-tune biological activity.
Aryl Groups: The addition of aryl groups can lead to π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, in the target protein, which is essential for binding. nih.gov
Amide/Carboxamide Groups: Introducing an amide or carboxamide group, particularly at the C5-position, has been shown to significantly increase inhibitory activity against certain kinases, such as Janus kinase 3 (JAK3). researchgate.net These groups can form additional hydrogen bonds within the active site, enhancing potency.
Alkyl Groups: Alkyl substituents can modulate the lipophilicity and steric profile of the molecule. For instance, the introduction of a trifluoromethyl group at the 5-position of a related 1H-pyrrolo[2,3-b]pyridine derivative was found to increase its activity against Fibroblast Growth Factor Receptor 1 (FGFR1) nearly 20-fold by forming a hydrogen bond. nih.gov
Multiple Substitutions: Combining substituents can have a synergistic effect. For example, in studies on FGFR inhibitors, introducing two methoxy groups at the 3- and 5-positions of a phenyl ring attached to the scaffold significantly improved both enzymatic potency and cellular activity. nih.gov
The following table summarizes the impact of various substituents on the activity of pyrrolo[2,3-b]pyridine derivatives based on related studies.
| Scaffold Position | Substituent | Observed Effect | Target Example |
| C5 | Trifluoromethyl | ~20-fold increase in activity | FGFR1 nih.gov |
| C5 | Carbamoyl (Amide) | Large increase in inhibitory activity | JAK3 researchgate.net |
| Phenyl Ring | 3,5-dimethoxy | Significant improvement in potency and cellular activity | FGFR1 nih.gov |
| Phenyl Ring | 4-trifluoromethyl | Decreased activity | FGFR1 nih.gov |
| Phenyl Ring | 4-benzyloxy | Decreased activity | FGFR1 nih.gov |
Rational Design Strategies for Novel Pyrrolo[2,3-b]pyridine Analogues
The development of new, more effective therapeutic agents based on the pyrrolo[2,3-b]pyridine scaffold relies on rational design strategies to optimize lead compounds.
Scaffold hopping and bioisosteric replacement are key strategies in drug design aimed at discovering novel chemotypes with improved properties. nih.gov
Scaffold Hopping: This involves replacing the core structure (scaffold) of a known inhibitor with a chemically different one while maintaining the original's biological activity and three-dimensional orientation of key binding groups. nih.govmdpi.com For instance, a pyrrolo[2,3-b]pyridine core might be replaced with a pyrrolo[2,3-d]pyrimidine or another heterocyclic system to improve properties like solubility or to escape existing patent claims. mdpi.comnih.gov This technique is often used to generate new lead compounds with potentially better ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com
Bioisosteric Replacement: This strategy involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov This can be used to address issues like metabolic instability or toxicity while retaining or improving potency. For example, a labile ester group might be replaced with a more stable amide group.
These modern drug design techniques are used to build potent inhibitors from the ground up or by combining features of existing ones.
Fragment-Based Drug Design (FBDD): This approach starts by screening libraries of small chemical fragments (typically with a molecular weight < 300 Da) to identify those that bind weakly to the target protein. acs.org Once these "hits" are identified, they can be grown or linked together in a stepwise manner to create a more potent, lead-like molecule. This method allows for a more efficient exploration of the chemical space within a binding site.
Hybrid Molecule Approach (Molecular Hybridization): This strategy involves the rational design of a single molecule by combining the structural features or pharmacophoric elements of two or more known bioactive compounds. mdpi.comnih.gov The goal is to create a hybrid that possesses enhanced biological activity or a dual-target profile. For example, a fragment from a known potent drug like Pexidartinib, which contains a pyrrolopyridine core, could be merged with another bioactive scaffold to develop a novel inhibitor with an improved profile. mdpi.comnih.gov
Conformationally Constrained Design
The design of conformationally constrained analogues is a powerful strategy in medicinal chemistry used to enhance potency, improve selectivity, and optimize pharmacokinetic properties. acs.org This approach involves modifying a flexible molecule to limit the number of conformations it can adopt, thereby reducing the entropic penalty upon binding to its biological target. acs.org
For the 7-azaindole (B17877) scaffold, this could involve several approaches:
Ring Formation: Introducing new rings to lock rotatable bonds. For instance, if a side chain were attached to the 7-azaindole core, its movement could be restricted by cyclizing it back onto the core or onto another part of the substituent.
Introduction of Rigid Groups: Incorporating bulky or sterically hindering groups that restrict bond rotation.
Use of Unsaturated Bonds: Introducing double or triple bonds to eliminate rotational freedom.
A study on a related, but structurally distinct, pyrimido-pyrrolo-oxazine scaffold demonstrated the success of this strategy in developing highly selective mTOR kinase inhibitors. acs.org By creating a rigid tricyclic system, researchers were able to explore a novel chemical space and improve selectivity over other kinases. acs.org While no specific examples for 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine are published, a similar strategy could be employed to enhance its potential therapeutic properties by locking key substituent groups into their presumed bioactive conformation.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods like CoMFA and CoMSIA are particularly valuable as they analyze the steric and electrostatic fields of molecules in three-dimensional space to predict their activity.
While no specific CoMFA or CoMSIA models have been published for this compound, studies on other series of 7-azaindole derivatives have successfully used these techniques to guide the design of new, more potent inhibitors for targets such as Trk A and ROCK-2 kinases. researchgate.netresearchgate.neteurekaselect.com These studies provide a blueprint for how such an analysis would be conducted.
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic properties. mdpi.com The process involves aligning the series of compounds and placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated. These calculated energy values become the independent variables used in a partial least squares (PLS) statistical analysis to build a predictive model.
The output of a CoMFA analysis is often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are predicted to influence biological activity:
Steric Maps: Indicate areas where bulky groups would increase (typically shown in green) or decrease (typically shown in yellow) activity.
Electrostatic Maps: Show regions where positive charge is favorable (blue contours) or where negative charge is favorable (red contours). mdpi.com
For the this compound scaffold, a CoMFA study would help elucidate the importance of the bromo and methoxy substituents and guide the design of new derivatives with optimized interactions within a target's binding site.
CoMSIA is another 3D-QSAR method that, like CoMFA, analyzes molecules in a 3D grid. However, it uses a Gaussian function to calculate the similarity indices, which avoids the steep potential changes close to atomic nuclei that can occur in CoMFA. mdpi.com In addition to steric and electrostatic fields, CoMSIA typically evaluates three other descriptors:
Hydrophobic: Maps regions where hydrophobic (lipophilic) groups are favored or disfavored.
Hydrogen Bond Donor: Highlights areas where H-bond donor groups would enhance activity.
Hydrogen Bond Acceptor: Shows where H-bond acceptor groups would be beneficial.
A CoMSIA study on a series of 7-azaindole derivatives targeting the Trk A kinase successfully developed a predictive model with a good cross-validation coefficient (Q² of 0.64), indicating its robustness. eurekaselect.com The resulting contour maps provided detailed insights into the structural requirements for potent inhibition. eurekaselect.com A similar analysis on derivatives of this compound would yield a more nuanced understanding of the structure-activity relationships, guiding modifications related to hydrophobicity and hydrogen-bonding potential in addition to steric and electrostatic factors.
Due to the absence of specific research data for this compound, the generation of data tables as requested is not possible. The tables below are representative examples illustrating how data from a hypothetical 3D-QSAR study could be presented.
Table 1: Example of Statistical Results from a Hypothetical 3D-QSAR Study (Note: This data is for illustrative purposes only and not based on actual research for the specified compound.)
| Model | q² (Cross-Validated r²) | r² (Non-Cross-Validated r²) | Predictive r² |
| CoMFA | 0.58 | 0.95 | 0.72 |
| CoMSIA | 0.61 | 0.93 | 0.75 |
Preclinical Biological Activity and Mechanism of Action of 6 Bromo 4 Methoxy 1h Pyrrolo 2,3 B Pyridine and Its Analogues
Enzyme and Receptor Target Identification and Engagement
Analogues of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine have been investigated for their ability to bind and inhibit a range of protein targets, demonstrating the versatility of the pyrrolopyridine scaffold in medicinal chemistry.
The pyrrolo[2,3-b]pyridine core is a privileged scaffold for developing kinase inhibitors, with various analogues showing potent activity against several important cancer-related kinases.
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs 1, 2, and 3. rsc.orgnih.gov Abnormal activation of the FGFR signaling pathway is a crucial factor in the development of various tumors. rsc.orgnih.gov Compound 4h from this series demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values in the low nanomolar range, making it a promising lead for further optimization. rsc.orgnih.gov
Traf2- and NCK-interacting kinase (TNIK): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been studied as potent inhibitors of TNIK, a kinase implicated in colorectal cancer. imist.ma A three-dimensional quantitative structure-activity relationship (3D-QSAR) study on thirty-one compounds in this class highlighted their potential, with pIC₅₀ values ranging from 7.37 to 9.92, suggesting strong inhibitory activity against this target. imist.ma
Inhibitor of nuclear factor kappa-B kinase subunit alpha (IKKα): An aminoindazole-pyrrolo[2,3-b]pyridine scaffold has been developed into a novel series of potent and selective IKKα inhibitors. nih.gov IKKα is a key kinase in the non-canonical NF-κB signaling pathway. nih.gov Two compounds from this series, SU1261 and SU1349 , showed high potency with Kᵢ values of 10 nM and 16 nM for IKKα, respectively, and demonstrated significant selectivity over the related IKKβ kinase. nih.gov
Monopolar spindle 1 (MPS1): The isomeric 1H-pyrrolo[3,2-c]pyridine scaffold has been used to develop potent and selective inhibitors of MPS1, a critical component of the spindle assembly checkpoint that is often overexpressed in human cancers. nih.gov Structure-based design led to the discovery of compound 65 (CCT251455) , a potent and selective tool compound that shows favorable oral pharmacokinetic profiles and inhibits MPS1 in tumor xenograft models. nih.gov
Serum and glucocorticoid-regulated kinase 1 (SGK-1): The 1H-pyrrolo[2,3-b]pyridine framework has been utilized to develop inhibitors against SGK1. koreascience.kr SGK1 is a serine/threonine kinase involved in cellular processes like proliferation and survival, and its dysregulated activity is linked to various diseases, including cancer. koreascience.kr
Other Kinases: While the pyrrolopyridine scaffold is versatile, specific inhibitory data for analogues against B-RAF, JAK1, and GAK were not prominent in the reviewed literature.
| Analogue Scaffold | Target Kinase | Compound ID | Inhibition Value (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 4h | 7 nM (IC₅₀) | rsc.orgnih.gov |
| 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 4h | 9 nM (IC₅₀) | rsc.orgnih.gov |
| 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 4h | 25 nM (IC₅₀) | rsc.orgnih.gov |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | SU1261 | 10 nM (Kᵢ) | nih.gov |
| Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | SU1349 | 16 nM (Kᵢ) | nih.gov |
| 1H-pyrrolo[3,2-c]pyridine | MPS1 | CCT251455 | Potent Inhibitor | nih.gov |
Derivatives based on the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as inhibitors that target the colchicine-binding site on tubulin. nih.govtandfonline.comsemanticscholar.orgnih.gov These compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The design strategy involved creating a rigid scaffold that mimics the binding conformation of known inhibitors like combretastatin (B1194345) A-4. tandfonline.comnih.gov One of the most potent compounds in this series, 10t , effectively inhibited tubulin polymerization and disrupted microtubule dynamics at low micromolar and nanomolar concentrations, respectively. tandfonline.comnih.gov Molecular modeling suggested that this compound interacts with key residues in the colchicine (B1669291) site, such as Thrα179 and Asnβ349. tandfonline.com
Adenosine deaminase (ADA) and inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) are validated drug targets for cancer and other diseases. nih.govnih.gov However, a review of the scientific literature did not yield specific studies demonstrating the inhibitory activity of this compound or its direct analogues against ADA or IMPDH.
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to other important molecular targets:
Ribosomal S6 protein kinase 2 (RSK2): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing phenyl sulfonamide groups were developed as potent RSK2 inhibitors. nih.gov RSK2 is implicated in tumor cell growth, proliferation, and survival. The most effective compounds exhibited RSK2 enzyme inhibition with IC₅₀ values as low as 1.7 nM. nih.gov
Met Kinase: Pyrrolopyridine-pyridone based analogues have been identified as potent inhibitors of the Met kinase, a receptor tyrosine kinase whose aberrant activation drives tumor growth. nih.gov
Cyclin-dependent kinase 1 (CDK1): Novel nortopsentin analogues containing a 1H-pyrrolo[2,3-b]pyridine core were found to act as CDK1 inhibitors, leading to reduced cell proliferation and induction of apoptosis. nih.gov
Ataxia-Telangiectasia Mutated (ATM) Kinase: Recent research has led to the discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective and orally available inhibitors of ATM kinase, a central player in the DNA damage response. researchgate.net
In Vitro Pharmacological Evaluations
The target inhibition observed with pyrrolopyridine analogues translates into significant pharmacological effects in cellular assays, particularly antiproliferative and antitumor activities.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold and its isomers have demonstrated broad antiproliferative activity across a range of human cancer cell lines.
Breast and Other Cancers (FGFR Inhibition): The FGFR inhibitor 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, potently inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis. rsc.orgnih.gov It also significantly hindered the migration and invasion of these cells. rsc.orgnih.gov
HeLa, SGC-7901, and MCF-7 Cells (Colchicine-Site Inhibition): The 1H-pyrrolo[3,2-c]pyridine series of colchicine-binding site inhibitors showed excellent antitumor activities against human cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7) cell lines. nih.govtandfonline.comnih.gov Compound 10t was particularly effective, with IC₅₀ values ranging from 0.12 to 0.21 µM across these cell lines. tandfonline.comnih.gov This activity was linked to the induction of G2/M phase cell cycle arrest and apoptosis. tandfonline.com
Colorectal Cancer Cells (TNIK Inhibition): The potent TNIK inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives has been specifically highlighted for its potential against colorectal cancer cells. imist.ma
Leukemia Cell Lines (MV4;11, MOLM-13): While various small molecule inhibitors have been tested against the FLT3-ITD+ acute myeloid leukemia (AML) cell lines MV4;11 and MOLM-13, the searched literature did not specify compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold for this activity. mdpi.com
| Analogue Scaffold | Compound ID | Cell Line | Cancer Type | Antiproliferative Activity (IC₅₀) | Reference |
|---|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | 4h | 4T1 | Breast Cancer | Potent Inhibition | rsc.orgnih.gov |
| 1H-pyrrolo[3,2-c]pyridine | 10t | HeLa | Cervical Cancer | 0.12 µM | tandfonline.comnih.gov |
| 1H-pyrrolo[3,2-c]pyridine | 10t | SGC-7901 | Gastric Cancer | 0.15 µM | tandfonline.comnih.gov |
| 1H-pyrrolo[3,2-c]pyridine | 10t | MCF-7 | Breast Cancer | 0.21 µM | tandfonline.comnih.gov |
Induction of Apoptosis and Inhibition of Cell Proliferation
Analogues of this compound have demonstrated significant potential in cancer research through their ability to inhibit cell growth and induce programmed cell death (apoptosis).
One such derivative, compound 4h , a 1H-pyrrolo[2,3-b]pyridine analogue, has been shown to inhibit the proliferation of 4T1 breast cancer cells. rsc.orgbiosynth.com Studies using flow cytometry with Annexin V-FITC/PI double labeling confirmed that this compound could induce apoptosis in 4T1 cells. biosynth.com Further investigation into the mechanism revealed that compound 4h treatment led to a loss of mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels in 4T1 cells, suggesting that it induces apoptosis via the mitochondrial pathway. biosynth.com
Other related structures also exhibit potent antiproliferative effects. A series of 2-,5-disubstituted-7-azaindole derivatives has shown broad anti-proliferative activity against a variety of cancer cell lines, including PC-3 (prostate), Caki-2 (kidney), MDA-MB-231 (breast), and NCI-H1975 (lung). nih.gov Another analogue, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) , caused a significant dose-dependent decrease in the number of L1210, HL-60, and U-937 leukemia cells. nih.gov The mechanism of cell death was confirmed as apoptosis through DNA fragmentation assays and fluorescence microscopy. nih.gov Similarly, 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is noted for its anticancer and antiproliferative activity as a PDK1 inhibitor.
The antiproliferative activity of pyrrolo[2,3-b]pyridine analogues has been linked to their ability to intercalate with DNA. One study found that the compound 5d , a pyrrolo[2,3-b]pyridine analogue, could form a complex with calf thymus DNA, which may block DNA replication and thus inhibit cell proliferation. nih.gov These compounds have shown growth inhibition in the micromolar range against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines. nih.gov
Table 1: Antiproliferative and Apoptotic Activity of Selected Analogues
| Compound | Activity | Cell Lines | Mechanism Highlights | Source |
|---|---|---|---|---|
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | Inhibition of proliferation, Induction of apoptosis | 4T1 (Breast Cancer) | Mitochondrial pathway activation, ROS increase | rsc.orgbiosynth.com |
| 2-,5-disubstituted-7-azaindole derivatives | Broad anti-proliferative activity | PC-3, Caki-2, MDA-MB-231, NCI-H1975 | Inhibition of multiple kinases | nih.gov |
| BMAQ | Inhibition of proliferation, Induction of apoptosis | L1210, HL-60, U-937 (Leukemia) | Induction of DNA fragmentation | nih.gov |
| Compound 5d (pyrrolo[2,3-b]pyridine analogue) | Growth inhibition (0.12 μM - 9.84 μM) | A549, HeLa, MDA-MB-231 | DNA intercalation | nih.gov |
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is a major cause of mortality, making the inhibition of cell migration and invasion a critical goal in oncology research. Analogues of this compound have shown promise in this area.
Notably, the 1H-pyrrolo[2,3-b]pyridine derivative known as compound 4h was evaluated for its effects on the migration and invasion capabilities of 4T1 breast cancer cells. rsc.orgbiosynth.com Using a transwell chamber assay, researchers demonstrated that treatment with this compound for 24 hours significantly reduced both the migration and invasion of these cells. biosynth.com This activity is linked to its role as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are involved in signaling pathways that regulate cell migration. rsc.orgbiosynth.com
Similarly, thieno[2,3-b]pyridines, which are structurally related compounds, have been shown to potently inhibit the motility of prostate cancer cells. acs.org The mechanism of action for these compounds is considered multi-targeted, affecting pathways that contribute to cell movement. acs.org
Antiviral Properties
The broader class of N-heterocycles, which includes the pyrrolo[2,3-b]pyridine scaffold, is a rich source of compounds with antiviral activity. rsc.org These agents can interfere with various stages of the viral life cycle. rsc.org
Specific analogues have demonstrated activity against a range of viruses. For instance, 6-bromo-2-phenyl-3-[(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]-4(3H)-quinazolinone , a bromo-substituted heterocyclic compound, exhibited potent antiviral activity against the vaccinia virus, with a Minimum Inhibitory Concentration (MIC) of 1.92 µg/ml. nih.gov However, this series of compounds did not show significant activity against HIV-1. nih.gov
Other related heterocyclic systems have also been explored for their antiviral potential. A study on 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogues identified them as a new class of antiviral agents against flaviviruses, including the Zika virus (ZIKV) and dengue virus (DENV). nih.gov Furthermore, certain pyrrolo pyrazole (B372694) hybrids have been noted for their potent activity against HIV-1. rsc.org
Anti-inflammatory Effects
Derivatives of the 7-azaindole (B17877) core structure have shown notable anti-inflammatory properties. These effects are often mediated through the inhibition of key inflammatory pathways and enzymes.
A series of substituted pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their anti-inflammatory activity. Some of these compounds, such as 3i and 3l , showed promising activity. acs.org A molecular docking study suggested these molecules could bind to and inhibit the COX-2 enzyme, a key target of non-steroidal anti-inflammatory drugs (NSAIDs). acs.org
The anti-inflammatory effects of these compounds are not limited to COX-2 inhibition. One 7-azaindole derivative, referred to as compound 42 , was found to exhibit anti-inflammatory activity by inhibiting the Orai calcium channel. nih.gov This inhibition was shown to reduce airway cell infiltration in a rat model of allergic inflammation. nih.gov Other derivatives of pyridine-4-one have also demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema tests, possibly through their iron-chelating properties affecting heme-dependent enzymes like cyclooxygenase and lipoxygenase. nih.gov
Interaction with Nucleic Acids (e.g., DNA Intercalation)
A significant mechanism by which some pyrrolo[2,3-b]pyridine analogues exert their antiproliferative effects is through direct interaction with DNA.
A study focused on novel pyrrolo[2,3-b]pyridine analogues revealed that one of the most active compounds, 5d , could efficiently intercalate into calf thymus DNA. nih.gov This interaction forms a stable compound-DNA complex, which is believed to block DNA replication, thereby leading to the observed antiproliferative activity against cancer cells. nih.gov
The core 7-azaindole structure itself has been studied for its ability to integrate into nucleic acid structures. When incorporated into DNA oligonucleotides as a purine (B94841) analogue, 7-azaindole was found to be stacked with the neighboring DNA bases. nih.gov This base-stacking interaction, confirmed by a blue shift in its fluorescence emission spectrum, signifies a close association with the DNA helix. nih.gov While this is not the same as a small molecule intercalating between base pairs, it demonstrates the inherent ability of the scaffold to interact intimately with the structure of nucleic acids. nih.gov Furthermore, the double hydrogen bond-forming capability of 7-azaindole has been studied as a model for understanding tautomeric shifts in DNA base pairs. acs.org
Enzyme Inhibition Kinetics and Selectivity Assays
The biological activities of this compound and its analogues are frequently linked to their ability to inhibit specific enzymes, particularly protein kinases.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as highly potent and selective kinase inhibitors. For example, compound 4h was identified as a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgbiosynth.com Another series of derivatives yielded compound 25a , a highly selective ATM (ataxia-telangiectasia mutated) kinase inhibitor with over 700-fold selectivity against other members of the PIKK family.
The versatility of the scaffold allows it to be adapted to target a wide range of kinases. Researchers have developed 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent inhibitors of RSK2, with compound B1 showing an IC50 of 1.7 nM. Another analogue, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 of 48.6 nM. Beyond cancer-related kinases, 7-azaindole derivatives have been developed as potent inhibitors of the Orai calcium channel, with compound 14d showing an IC50 of 150 nM in Jurkat T cells for the inhibition of store-operated calcium entry (SOCE). acs.org
Table 2: Enzyme Inhibition by 1H-Pyrrolo[2,3-b]pyridine Analogues
| Compound | Target Enzyme/Pathway | IC50 Value | Source |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 nM | rsc.orgbiosynth.com |
| Compound 4h | FGFR2 | 9 nM | rsc.orgbiosynth.com |
| Compound 4h | FGFR3 | 25 nM | rsc.orgbiosynth.com |
| Compound 25a | ATM Kinase | Highly selective (>700-fold vs PIKK family) | |
| Compound B1 | RSK2 | 1.7 nM | |
| Compound 22 | CDK8 (type II) | 48.6 nM | |
| Compound 14d | Orai (SOCE inhibition) | 150 nM (in Jurkat T cells) | acs.org |
In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Trial Data)
The promising in vitro activities of 1H-pyrrolo[2,3-b]pyridine analogues have been translated into significant efficacy in various preclinical animal models.
In oncology, compound 25a , a selective ATM inhibitor, demonstrated synergistic antitumor effects when combined with the chemotherapy agent irinotecan. In HCT116 and SW620 human colon cancer xenograft models in mice, this combination therapy resulted in tumor growth inhibition (TGI) of 79.3% and 95.4%, respectively. Another analogue, compound 22 , a potent CDK8 inhibitor, was also shown to significantly inhibit tumor growth in colorectal cancer xenografts. Furthermore, a series of RSK2 inhibitors, including compounds B1, B2, and B3 , were evaluated in an MDA-MB-468 breast cancer xenograft model, where they produced a TGI of up to 54.6%.
The in vivo efficacy of these compounds extends beyond cancer models. In a preclinical model of allergen-induced asthma, the Orai inhibitor 14d was shown to inhibit the number of eosinophils in the bronchoalveolar lavage fluid, demonstrating its potential as an anti-inflammatory agent for respiratory diseases.
Table 3: Summary of In Vivo Preclinical Efficacy
| Compound | Disease Model | Animal Model | Key Efficacy Finding | Source |
|---|---|---|---|---|
| Compound 25a (+ Irinotecan) | Colon Cancer | HCT116 & SW620 Xenografts (Mouse) | Tumor Growth Inhibition (TGI) of 79.3% and 95.4% | |
| Compound 22 | Colorectal Cancer | Xenograft (Mouse) | Significant tumor growth inhibition | |
| Compounds B1-B3 | Breast Cancer | MDA-MB-468 Xenograft (Mouse) | TGI up to 54.6% | |
| Compound 14d | Allergen-Induced Asthma | Rat | Inhibition of eosinophils in BALF |
Assessment in Xenograft Models of Malignancy (e.g., Mesothelioma, Leukemia, Breast Cancer)
While direct in-vivo xenograft data for the specific compound this compound in mesothelioma, leukemia, or breast cancer models is not extensively available in the current body of scientific literature, studies on closely related analogues within the pyrrolopyridine family have demonstrated promising anti-tumor activity in preclinical settings.
One notable study investigated a novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate, a structural analogue of the core pyrrolopyridine system, in the treatment of malignant pleural mesothelioma (MPM). In this research, the compound's efficacy was established in both early- and advanced-stage H2452 mesothelioma xenografts in severe-combined immunodeficient (SCID) mice. The study highlighted the potent antitumor efficacy of this analogue, attributing it to its efficient membrane transport and subsequent inhibition of key enzymes in purine biosynthesis. nih.gov
In the context of breast cancer, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated as potent fibroblast growth factor receptor (FGFR) inhibitors. One of the lead compounds from this series, compound 4h , demonstrated significant in vitro activity, inhibiting the proliferation and inducing apoptosis of the 4T1 breast cancer cell line. nih.govmdpi.com Furthermore, this compound was found to inhibit the migration and invasion of these cancer cells. nih.govmdpi.com While this study provides a strong rationale for the potential of this class of compounds in breast cancer, it did not report on in-vivo xenograft model assessments. Another study on pyrrolo[2,3-b]pyridine analogues showed growth inhibitory action against the MDA MB-231 human breast cancer cell line. nih.gov
The table below summarizes the findings on analogues of this compound in cancer models.
| Compound Class | Cancer Model | Key Findings |
| 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate | Malignant Pleural Mesothelioma (H2452 xenografts) | Demonstrated in-vivo antitumor efficacy in both early- and advanced-stage models. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h ) | Breast Cancer (4T1 cell line) | Inhibited cell proliferation, induced apoptosis, and inhibited migration and invasion in vitro. nih.govmdpi.com |
| Pyrrolo[2,3-b]pyridine analogues | Breast Cancer (MDA MB-231 cell line) | Exhibited growth inhibitory action in vitro. nih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidines | Breast Cancer (MCF-7 cell line) | Some analogues displayed moderate cytotoxic activity in vitro. strath.ac.uk |
Evaluation in Other Relevant Disease Models (e.g., Antipyretic, Analgesic, Sedative Activities in animal models)
The therapeutic potential of the pyrrolopyridine scaffold extends beyond oncology, with various analogues having been investigated for their effects on the central nervous system and in inflammatory processes.
Studies on a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which are isomers of the core structure of interest, have demonstrated both analgesic and sedative properties. The analgesic activity of these compounds was confirmed in both the "hot plate" and "writhing" tests in animal models. Notably, all tested imides in one study were more active in the writhing test than aspirin, with two compounds showing activity comparable to morphine. In addition to their analgesic effects, these derivatives also significantly inhibited locomotor activity in mice, and some were found to prolong the duration of thiopental-induced sleep, indicating a sedative effect.
Furthermore, research into annulated pyrrolo mdpi.comnih.govbenzodiazepines, which incorporate a pyrrole (B145914) ring fused to a benzodiazepine (B76468) system, has also revealed significant anticonvulsant, sedative, and anxiolytic activities. researchgate.net One derivative, in particular, demonstrated sedative effects in a pentobarbital-induced hypnotic model. researchgate.net
The anti-inflammatory potential of the pyrrolo[2,3-b]pyridine core has also been explored. A series of substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones have been synthesized and shown to possess oral anti-inflammatory activity in the reverse passive Arthus reaction (RPAR) pleural cavity assay and the adjuvant-induced arthritic rat model. strath.ac.uk Similarly, certain pyrrolo[2,3-d]pyrimidine derivatives have also been reported to exhibit anti-inflammatory properties.
The table below summarizes the findings on analogues of this compound in other disease models.
| Compound Class | Disease Model/Activity | Key Findings |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Analgesic and Sedative | Showed significant analgesic effects in "hot plate" and "writhing" tests; inhibited locomotor activity and prolonged thiopental-induced sleep. |
| Annulated pyrrolo mdpi.comnih.govbenzodiazepines | Sedative | Augmented the duration of sleeping time in a pentobarbital-induced hypnotic model. researchgate.net |
| Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones | Anti-inflammatory | Demonstrated oral anti-inflammatory activity in rat models of inflammation and arthritis. strath.ac.uk |
| Pyrrolo[2,3-d]pyrimidine derivatives | Anti-inflammatory | Reported to have anti-inflammatory activity. |
Elucidation of Molecular Mechanisms and Signaling Pathways
Modulation of Key Cellular Signaling Cascades (e.g., NF-κB, JAK/STAT, Wnt, FGFR pathway)
The biological activities of this compound and its analogues can be attributed to their interaction with and modulation of several key cellular signaling cascades that are often dysregulated in disease.
NF-κB Pathway: The pyrrolo[2,3-b]pyridine scaffold has been identified as a promising starting point for the development of inhibitors of the IκB kinase (IKK) family, which are central regulators of the NF-κB signaling pathway. A recent study detailed the development of an aminoindazole-pyrrolo[2,3-b]pyridine scaffold into a novel series of IKKα inhibitors. mdpi.comnih.govrsc.orgnih.gov These compounds demonstrated high potency and selectivity for IKKα over IKKβ in vitro. mdpi.comrsc.orgnih.gov By selectively targeting IKKα, these molecules can perturb the non-canonical NF-κB signaling pathway, which has been implicated in various inflammatory conditions. mdpi.comrsc.orgnih.gov
JAK/STAT Pathway: The JAK/STAT signaling pathway is another critical pathway in immunity and inflammation that has been successfully targeted by pyrrolo[2,3-b]pyridine derivatives. Research has described a series of these compounds as novel immunomodulators that target Janus kinase 3 (JAK3). The introduction of specific chemical groups at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity. This work identified a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation.
FGFR Pathway: The fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, migration, and angiogenesis, is a key target for a number of 1H-pyrrolo[2,3-b]pyridine derivatives. mdpi.com Abnormal activation of the FGFR pathway is associated with the development and progression of several cancers. mdpi.com Studies have reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFR1, 2, and 3. mdpi.com One such derivative, compound 4h , exhibited potent pan-FGFR inhibitory activity.
The table below summarizes the modulation of key cellular signaling cascades by analogues of this compound.
| Signaling Pathway | Target | Compound Class | Key Findings |
| NF-κB | IKKα | Aminoindazole-pyrrolo[2,3-b]pyridines | Potent and selective inhibition of IKKα, leading to perturbation of the non-canonical NF-κB pathway. mdpi.comrsc.orgnih.gov |
| JAK/STAT | JAK3 | 1H-pyrrolo[2,3-b]pyridine derivatives | Potent and moderately selective inhibition of JAK3, leading to immunomodulatory effects. |
| FGFR | FGFR1, 2, 3 | 1H-pyrrolo[2,3-b]pyridine derivatives | Potent inhibition of FGFR signaling, with implications for cancer therapy. mdpi.com |
Investigation of Protein-Protein Interactions
The mechanism of action of many therapeutic agents involves the disruption or stabilization of protein-protein interactions (PPIs). While the primary mechanism of action for many of the studied pyrrolo[2,3-b]pyridine analogues involves direct inhibition of enzyme activity (e.g., kinases), their interaction with the ATP-binding pocket of these enzymes is a form of protein-ligand interaction that can indirectly influence PPIs by preventing the conformational changes required for downstream signaling complex assembly.
For instance, the binding of pyrrolo[2,3-b]pyridine-based inhibitors to the hinge region of kinases like FGFR and JAK3 prevents the binding of ATP and subsequent autophosphorylation, which is a critical step for the recruitment of and interaction with downstream signaling proteins.
Furthermore, a study on novel pyrrolo[2,3-b]pyridine analogues as antiproliferative agents revealed that one of the active compounds could efficiently intercalate into calf thymus DNA. nih.gov This interaction with DNA suggests a mechanism that could interfere with the binding of proteins involved in DNA replication and transcription, thereby inhibiting cell proliferation. nih.gov
Potential as Protein Degrader Building Blocks (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional molecule that consists of a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The development of potent and selective ligands for target proteins is a crucial first step in the design of effective PROTACs. The demonstrated ability of the pyrrolo[2,3-b]pyridine scaffold to serve as a potent and selective inhibitor for a variety of kinases, including IKKα, JAK3, and FGFRs, makes it an attractive candidate for use as a "warhead" in the development of PROTACs targeting these proteins. By incorporating a pyrrolo[2,3-b]pyridine-based inhibitor into a PROTAC construct, it may be possible to achieve targeted degradation of these kinases, offering a potentially more profound and durable therapeutic effect compared to simple inhibition.
In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Research
Despite a thorough search of scientific literature and chemical databases, detailed computational chemistry and molecular modeling studies specifically focused on the compound This compound are not publicly available. Consequently, the generation of an article detailing its specific quantum chemical calculations and molecular docking simulations as per the requested outline cannot be fulfilled at this time.
While the parent scaffold, pyrrolo[2,3-b]pyridine (also known as 7-azaindole), and its various derivatives are subjects of significant interest in medicinal chemistry and computational studies, research detailing the specific electronic properties, molecular orbitals, and protein-binding interactions of the 6-bromo-4-methoxy substituted version has not been identified in the public domain.
Computational studies, including Density Functional Theory (DFT), are frequently employed to understand the geometry and electronic structure of molecules. For instance, DFT calculations have been performed on related heterocyclic compounds like 6-bromo-imidazo[1,2-a]pyridine derivatives to determine properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which provides insight into a molecule's chemical reactivity and stability. Similarly, molecular docking and dynamics simulations are crucial tools for predicting how a ligand might interact with a protein target, a common practice in drug discovery for pyrrolopyridine derivatives targeting various kinases.
However, without specific studies on this compound, any presentation of data for the following topics would be speculative and not based on published scientific findings for this exact compound:
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Frontier Molecular Orbital (FMO) Analysis
Natural Bond Orbital (NBO) Analysis
Ligand-Protein Binding Mode Analysis and Interaction Mechanisms
Conformational Analysis and Stability Studies
Research on analogous structures is available, but per the strict requirement to focus solely on this compound, this information cannot be used as a substitute. The scientific community may have conducted such research, but it is not currently accessible through public search channels.
Computational Chemistry and Molecular Modeling Studies of 6 Bromo 4 Methoxy 1h Pyrrolo 2,3 B Pyridine
Prediction of Pharmacokinetic and Pharmacodynamic Properties (In Silico) of 6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
Computational, or in silico, methods provide a valuable, time- and cost-effective approach to profile the potential pharmacokinetic and pharmacodynamic properties of a compound before it undergoes extensive experimental testing. These predictive models utilize the chemical structure of a molecule to estimate its behavior within a biological system. For the novel compound this compound, a member of the azaindole class of heterocyclic compounds, computational studies are instrumental in assessing its potential as a drug candidate. Azaindoles are recognized for their ability to serve as bioisosteres of indoles, often leading to improved physicochemical and pharmacokinetic properties such as increased aqueous solubility.
Computational ADME (Absorption, Distribution, Metabolism, Excretion) Predictions
Generally, the introduction of a nitrogen atom into the indole (B1671886) scaffold to form an azaindole can favorably modulate ADME properties. For instance, it can lead to better solubility and metabolic stability. Computational models for related azaindole derivatives have been used to guide the synthesis of compounds with improved pharmacokinetic profiles. These models take into account various molecular descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
For a compound like this compound, it is anticipated that the methoxy (B1213986) group and the bromine atom will influence its metabolic fate, potentially through enzymatic processes in the liver. The pyrrolo[2,3-b]pyridine core itself is subject to various metabolic transformations. Computational predictions for related structures suggest that derivatives of this class can be optimized to achieve favorable ADME profiles, including good oral absorption and appropriate metabolic clearance.
Prediction of Drug-Likeness and Bioavailability Attributes
"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound possesses properties that would make it a likely orally active drug. Several rule-based filters are employed to assess drug-likeness, with Lipinski's Rule of Five being one of the most widely recognized. This rule establishes that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
To provide a quantitative perspective on the predicted properties of a molecule with a similar core structure, the computed properties for a structural isomer, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, are presented below. It is important to note that while these isomers share the same molecular formula and weight, the different arrangement of atoms can lead to variations in their physicochemical properties.
| Property | Predicted Value for 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 227.06 g/mol | ≤ 500 |
| XLogP3 | 1.9 | ≤ 5 |
| Hydrogen Bond Donor Count | 1 | ≤ 5 |
| Hydrogen Bond Acceptor Count | 3 | ≤ 10 |
| Topological Polar Surface Area | 37.9 Ų | - |
Based on the data for its isomer, this compound is expected to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. The predicted low molecular weight and moderate lipophilicity (XLogP3) are within the ranges typically associated with favorable absorption and distribution. The number of hydrogen bond donors and acceptors also falls well within the acceptable limits, indicating a good balance between solubility and permeability.
The topological polar surface area (TPSA) is another important predictor of drug transport properties. A TPSA of 37.9 Ų for the isomer suggests that the compound should have good cell membrane permeability.
Future Research Directions and Therapeutic Potential
Exploration of Novel and Greener Synthetic Pathways and Methodologies
The advancement of organic synthesis towards more environmentally benign and efficient methodologies is a critical aspect of modern drug discovery. While traditional methods for the synthesis of 7-azaindoles often involve multi-step procedures with harsh reagents, contemporary research is focused on developing greener alternatives. Future exploration for the synthesis of 6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine could benefit from the application of these modern techniques.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times, reduce side product formation, and improve yields in the synthesis of 7-azaindole (B17877) derivatives. This technology could be applied to various steps in the synthesis of this compound, potentially leading to a more efficient and scalable process.
Another promising avenue is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The implementation of flow chemistry could streamline the synthesis of this compound and facilitate its production for further preclinical and clinical investigations.
Furthermore, the development of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, presents an opportunity to create more sustainable synthetic routes. Research into iron-catalyzed cyclization reactions for the formation of the 7-azaindole core is a step in this direction and could be adapted for the synthesis of this compound.
Table 1: Potential Greener Synthetic Methodologies for this compound
| Methodology | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, fewer side products. |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. |
Development of Advanced Analogues with Enhanced Target Selectivity and Potency
The this compound scaffold provides a versatile platform for the development of advanced analogues with improved pharmacological properties. The bromine atom at the 6-position serves as a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.
Future research should focus on the rational design of analogues based on the known biological targets of the parent compound. For instance, if the primary target is a specific kinase, computational modeling and docking studies can guide the design of new derivatives with enhanced binding affinity and selectivity. The methoxy (B1213986) group at the 4-position can also be modified to explore its impact on target engagement and pharmacokinetic properties.
The goal of developing advanced analogues is not only to increase potency but also to improve drug-like properties, such as solubility, metabolic stability, and cell permeability. A systematic exploration of different substitution patterns on the pyrrolo[2,3-b]pyridine core will be crucial in identifying clinical candidates with an optimal balance of efficacy and safety.
Unraveling New Biological Targets and Therapeutic Applications in Preclinical Settings
Currently, this compound has been identified as a modulator of cyclin-dependent kinases (CDKs), with specific inhibitory activity against CDK8. google.com CDKs are key regulators of the cell cycle and transcription, and their dysregulation is a hallmark of many cancers. The development of selective CDK inhibitors is therefore a promising therapeutic strategy.
Future preclinical research should aim to further characterize the inhibitory profile of this compound against a broader panel of kinases to determine its selectivity. This will help in identifying its potential as a targeted anticancer agent. Moreover, its efficacy should be evaluated in various cancer cell lines and in vivo tumor models to establish a clear link between its molecular mechanism and its therapeutic potential.
Beyond oncology, the pyrrolo[2,3-b]pyridine scaffold has been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. Therefore, it is plausible that this compound and its analogues may have therapeutic applications in other disease areas. High-throughput screening and phenotypic assays could be employed to uncover novel biological targets and expand the therapeutic potential of this compound.
Table 2: Potential Biological Targets for this compound and its Analogues
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | CDKs, Aurora kinases, VEGFR, EGFR | Oncology |
| Viral Enzymes | Reverse transcriptase, protease | Infectious Diseases |
| G-protein coupled receptors (GPCRs) | Dopamine receptors, serotonin (B10506) receptors | Neurological Disorders |
| Ion Channels | Sodium channels, calcium channels | Cardiovascular Diseases |
Integration of Artificial Intelligence and Machine Learning for Accelerated Pyrrolo[2,3-b]pyridine Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate research on this compound in several ways.
Furthermore, AI algorithms can be employed to analyze large datasets from high-throughput screening and 'omics' technologies to identify novel biological targets and biomarkers of drug response. This can provide valuable insights into the mechanism of action of this compound and guide its clinical development. The use of AI in de novo drug design can also generate novel pyrrolo[2,3-b]pyridine-based scaffolds with desired pharmacological profiles.
Development of Multi-Targeting Agents based on the Pyrrolo[2,3-b]pyridine Scaffold
The concept of multi-targeting agents, or polypharmacology, has gained significant traction in recent years, particularly in the treatment of complex diseases such as cancer and neurodegenerative disorders. The pyrrolo[2,3-b]pyridine scaffold is well-suited for the development of such agents due to its ability to interact with multiple biological targets.
Future research could focus on designing hybrid molecules that combine the this compound core with other pharmacophores to create multi-targeting agents. For example, by linking it to a moiety known to inhibit a different signaling pathway implicated in the same disease, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance.
The development of multi-targeting agents requires a deep understanding of the underlying disease biology and a sophisticated approach to medicinal chemistry. Computational modeling and a systems biology approach will be instrumental in identifying the optimal combination of targets and designing molecules with the desired activity profile. The versatility of the this compound scaffold makes it an excellent starting point for the exploration of this exciting therapeutic strategy.
Q & A
Q. Table 1: Impact of Halogen Substitution on Bioactivity
| Substituent | Target (Kinase) | IC₅₀ (nM) | LogP |
|---|---|---|---|
| 6-Br | EGFR | 12 ± 1.5 | 2.8 |
| 6-Cl | EGFR | 28 ± 3.2 | 2.5 |
| 4-Br (Ref) | EGFR | 45 ± 4.1 | 3.1 |
| Source: Comparative SAR studies |
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| DMSO | >50 | HPLC-UV |
| PBS (pH 7.4) | 0.12 ± 0.03 | Nephelometry |
| Ethanol | 8.7 ± 0.9 | Gravimetric |
| Source: Experimental data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
